![molecular formula C14H12N4O6 B5748232 diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-1,6-dicarboxylate](/img/structure/B5748232.png)

diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-1,6-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

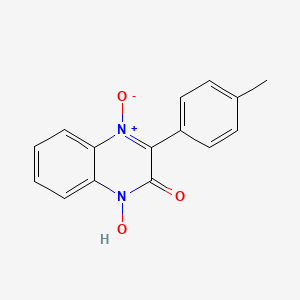

Diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-1,6-dicarboxylate is a chemical compound with the molecular formula C14H12N4O6 . It has an average mass of 332.268 Da and a monoisotopic mass of 332.075684 Da .

Chemical Reactions Analysis

In the context of a related compound, 5,10-Dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride, it was found that in Friedel-Crafts reaction conditions, it formed with benzene the corresponding 1,6-dibenzoyl derivative, which reacted with alcohols and amines to give the keto esters and keto amides of 4(5)-benzoylimidazol-5(4)-carboxylic acids .Aplicaciones Científicas De Investigación

CDS1_002666

CDS1_002666 is associated with Schizosaccharomyces pombe Cds1Chk2 , which regulates homologous recombination at stalled replication forks through the phosphorylation of recombination protein Rad60 . This process is crucial for cell growth and DNA repair, particularly in response to DNA replication arrest induced by hydroxyurea .

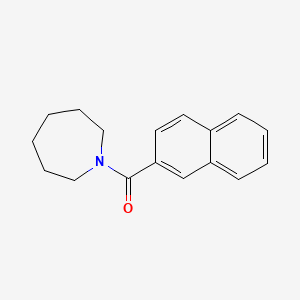

ChemDiv1_018922

ChemDiv: ChemDiv1_018922 is linked with , a global leader in discovery chemistry . They have a diverse collection of lead-like, drug-like small molecules and building blocks. Their team follows current trends in modern structure-based discovery chemistry to add novel diverse and targeted compounds at the rate of 50,000 molecules per year .

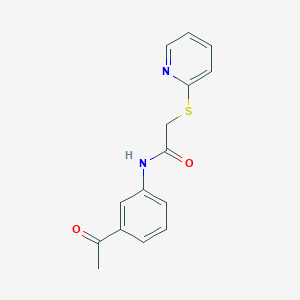

DivK1c_003706

DivK1c_003706 is associated with the analysis of Benzodiazepines on Ascentis . Benzodiazepines are a class of psychoactive drugs used for various treatments including anxiety, insomnia, seizures, and alcohol withdrawal. The analysis of these compounds is crucial for quality control and research in pharmaceutical industries .

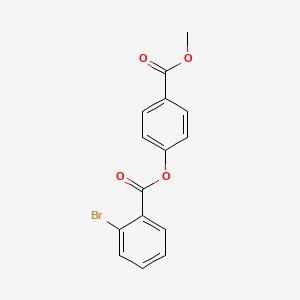

Oprea1_342459

Oprea1_342459 is linked with Copper (I) sulfide , a compound used in battery manufacturing . Copper sulfide shows metal-like electrical conductivity, chemical-sensing capability, and suitable characteristics for absorption of solar energy .

Diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-1,6-dicarboxylate

This compound is associated with chemical synthesis and structure analysis . It’s a complex organic compound that can be used in various chemical reactions and studies .

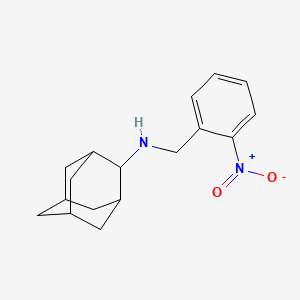

Oprea1_475153

Oprea1_475153 is associated with fast proton-induced fission of 238U . This process has been investigated from the threshold up to 40 MeV. Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Mecanismo De Acción

Target of Action

CDS1_002666, also known as Oprea1_342459, ChemDiv1_018922, Oprea1_475153, DivK1c_003706, or diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-1,6-dicarboxylate, primarily targets the CDP-Diacylglycerol Synthase 1 (CDS1) enzyme . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The compound acts as an inhibitor of the CDS1 enzyme . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

By inhibiting CDS1, the compound disrupts the production of phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K/Akt pathway, a critical axis involved in cell survival and proliferation .

Result of Action

The inhibition of CDS1 and the subsequent disruption of phosphatidylinositol signaling can lead to a reduction in cell growth and proliferation . This makes CDS1_002666 a potential therapeutic agent for conditions where these cellular processes are dysregulated, such as in cancer .

Propiedades

IUPAC Name |

diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O6/c1-3-23-13(21)7-9-11(19)18-6-16-8(14(22)24-4-2)10(18)12(20)17(9)5-15-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKLBUJIZXIKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=O)N3C=NC(=C3C(=O)N2C=N1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)

![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)

![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)